molecular formula C12H8NNaO2 B1607860 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt CAS No. 5418-32-6

2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt

Cat. No. B1607860
CAS RN: 5418-32-6
M. Wt: 221.19 g/mol
InChI Key: FRUIYGAEJNTDCA-UHFFFAOYSA-M
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Description

“2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt” is also known as Indophenol sodium salt . It is a chemical compound used in scientific research, with versatile properties that make it valuable for diverse applications, including catalysis and organic synthesis.


Molecular Structure Analysis

The empirical formula of this compound is C12H8NNaO2, and its molecular weight is 221.19 . The SMILES string representation of its structure is [Na+].[O-]c1ccc(cc1)\N=C2\C=CC(=O)C=C2 .


Physical And Chemical Properties Analysis

This compound is a powder . It is soluble in 1 M NaOH at a concentration of 10 mg/mL . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Kinetic Studies of Hydrolytic Decomposition

Kinetic Studies on Quinone-imine Dyes

Research on the hydrolytic decomposition of quinone-imine dyes, including indophenol, which is structurally related to 2,5-Cyclohexadien-1-one derivatives, has shown that these compounds undergo nucleophilic addition of water to their protonated imine functionality. The study provides insights into the stability and reactivity of these dyes in acidic conditions, which has implications for their use in various analytical and industrial applications (Barra, Croll, Tan, & Tao, 2002).

Intermolecular Electron Transfer Studies

Intermolecular Electron Transfer in Polyaniline Models

A study explored the protonation of low-molecular-weight polyaniline models, revealing that protonation is followed by intermolecular proton-electron transfer. This process results in the formation of monoradical cations, highlighting the compound's potential in conducting and semiconducting materials research (Lokshin et al., 2001).

Studies on Sodium Salts of Nitroxides

Sodium Salts of Nitroxides

The synthesis and structural characterization of sodium salts derived from nitronyl nitroxides and imino nitroxides were examined. This research provides valuable information on the stable forms of these compounds, which could be relevant in the context of magnetic materials and radical chemistry (Romanenko, Kuznetsova, Tretyakov, & Ovcharenko, 2021).

Safety And Hazards

When handling this compound, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Ingestion and inhalation should be avoided, as should dust formation. It should not come into contact with eyes, skin, or clothing. It should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

properties

IUPAC Name

sodium;4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2.Na/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10;/h1-8,14H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUIYGAEJNTDCA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=NC2=CC=C(C=C2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063856
Record name 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt

CAS RN

5418-32-6
Record name Indophenol, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-sodiooxyphenyl)-p-benzoquinone monoimine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Indophenol sodium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/685KL7Z565
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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